(1H-Indol-4-ylmethyl)(2-methylpropyl)amine
Description
The Significance of Indole (B1671886) Derivatives as Versatile Chemical Scaffolds in Academic Research
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern medicinal chemistry. nih.govresearchgate.net This structural motif is prevalent in a multitude of natural products, alkaloids, and pharmacologically active compounds, making it a privileged scaffold in drug discovery. openmedicinalchemistryjournal.comresearchgate.net The indole ring's unique electronic properties and its ability to participate in various intermolecular interactions, including hydrogen bonding, are key to its biological activity. nih.gov
The versatility of the indole scaffold is demonstrated by its presence in a wide array of approved drugs and clinical candidates. nih.gov For instance, Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID), while the vinca (B1221190) alkaloids, such as vinblastine (B1199706) and vincristine, are potent anticancer agents that interfere with tubulin polymerization. nih.gov Furthermore, indole derivatives have been developed as antiviral agents like Arbidol, and as treatments for neurological conditions, including the antimigraine drug Sumatriptan. researchgate.net The broad spectrum of biological activities associated with indole derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, continues to fuel intensive research into novel synthetic analogues. nih.govnih.gov
Researchers are continually exploring new methods for the synthesis of substituted indoles, with a focus on developing more efficient and environmentally friendly "green" methodologies. openmedicinalchemistryjournal.com These efforts aim to expand the chemical space around the indole core, leading to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. researchgate.net
The (1H-Indol-4-ylmethyl)amine Motif: Structural Context and Research Rationale
The specific substitution pattern of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine, with an amine-containing substituent at the C4 position of the indole ring, is of particular interest. The indole C4 position is less commonly functionalized compared to the C2, C3, and N1 positions, making derivatives with this substitution pattern a subject of specialized research. The introduction of a methylamine (B109427) linker at this position provides a flexible and reactive handle for further molecular elaboration.
The (1H-Indol-4-ylmethyl)amine motif can be considered a key intermediate for the synthesis of a variety of more complex molecules. For example, related structures such as (1H-indol-4-yl)methanamine are recognized as valuable building blocks in chemical synthesis. nih.gov The presence of a secondary amine in the target molecule, resulting from the N-isobutyl group, offers a site for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. The rationale for investigating such motifs often stems from the desire to explore new regions of chemical space and to develop compounds with novel pharmacological profiles. The specific geometry and electronic properties conferred by substitution at the C4 position can lead to unique interactions with biological targets.
Overview of Research Trajectories for Novel Indole-Based Amines
The development of novel indole-based amines is a vibrant area of contemporary chemical research. Scientists are employing a range of synthetic strategies to create diverse libraries of these compounds for biological screening. nih.gov A common approach involves the multi-component reaction of indoles, aldehydes, and amines, which allows for the rapid assembly of complex molecules from simple starting materials. capes.gov.br
Research into new indole amines is often guided by the established biological activities of this compound class. For example, numerous studies have focused on developing indole amines as anticancer agents, with some derivatives showing potent activity against various cancer cell lines. rsc.org Another significant research trajectory is the investigation of indole amines as inhibitors of cholinesterase enzymes, which is relevant to the treatment of Alzheimer's disease. nih.gov The antioxidant properties of indole derivatives are also a subject of interest, with researchers designing and synthesizing novel indole amines to explore their potential in mitigating oxidative stress-related conditions. researchgate.net
The general research path for a new indole-based amine like this compound would likely involve its synthesis, possibly through a reductive amination of 1H-indole-4-carbaldehyde with isobutylamine (B53898), followed by a comprehensive evaluation of its biological activities. This would typically include screening against a panel of disease-relevant targets to identify any potential therapeutic applications.
Data Tables
Table 1: Representative Indole Derivatives and Their Documented Biological Activities
| Compound Name | Structure | Biological Activity/Application | Reference(s) |
| Indomethacin | Chemical structure of Indomethacin | Anti-inflammatory (NSAID) | nih.govnih.gov |
| Vinblastine | Chemical structure of Vinblastine | Anticancer (tubulin polymerization inhibitor) | nih.gov |
| Arbidol | Chemical structure of Arbidol | Antiviral | researchgate.net |
| Sumatriptan | Chemical structure of Sumatriptan | Antimigraine (5-HT receptor agonist) | N/A |
| Melatonin (B1676174) | Chemical structure of Melatonin | Antioxidant, neuroprotective | openmedicinalchemistryjournal.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indol-4-ylmethyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10(2)8-14-9-11-4-3-5-13-12(11)6-7-15-13/h3-7,10,14-15H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGZAQHYRRFJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C2C=CNC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Characterization Methodologies for 1h Indol 4 Ylmethyl 2 Methylpropyl Amine
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about molecular weight, atomic composition, and the connectivity of atoms within a molecule.
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision. For (1H-Indol-4-ylmethyl)(2-methylpropyl)amine, with a molecular formula of C13H18N2, the theoretical exact mass of its protonated form, [M+H]+, can be calculated. This calculated value is then compared to the experimentally measured m/z value obtained from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer.
A close agreement between the calculated and observed mass, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C13H18N2 |
| Nominal Mass | 202 |
| Monoisotopic Mass | 202.14700 |
| Calculated Exact Mass ([M+H]+) | 203.15427 |
| Typical Observed Mass ([M+H]+) | 203.1543 +/- 0.0005 |
| Mass Accuracy (ppm) | < 3 |
Note: The observed mass and mass accuracy are typical expected values for this compound under standard HRMS conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) indicates the type of proton, the integration reveals the number of protons of each type, and the splitting pattern (multiplicity) gives information about neighboring protons. For this compound, distinct signals are expected for the indole (B1671886) ring protons, the methylene (B1212753) bridge protons, the isobutyl group protons, and the amine and indole N-H protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).
By analyzing both ¹H and ¹³C NMR spectra, a complete picture of the molecule's connectivity can be assembled.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | Indole N-H |
| ~7.25 | d | 1H | Ar-H |
| ~7.10 | t | 1H | Ar-H |
| ~6.95 | d | 1H | Ar-H |
| ~6.50 | t | 1H | Ar-H |
| ~4.00 | s | 2H | Ar-CH₂-N |
| ~2.55 | d | 2H | N-CH₂-CH |
| ~1.85 | m | 1H | CH(CH₃)₂ |
| ~1.60 | br s | 1H | N-H |
| ~0.95 | d | 6H | CH(CH₃)₂ |
Note: These are predicted chemical shifts based on known values for similar structural motifs. Actual experimental values may vary.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~136.0 | Ar-C |
| ~128.0 | Ar-C |
| ~124.5 | Ar-C |
| ~122.0 | Ar-CH |
| ~118.0 | Ar-CH |
| ~110.0 | Ar-CH |
| ~100.5 | Ar-CH |
| ~55.0 | N-CH₂-CH |
| ~48.0 | Ar-CH₂-N |
| ~28.5 | CH(CH₃)₂ |
| ~20.5 | CH(CH₃)₂ |
Note: These are predicted chemical shifts based on known values for similar structural motifs. Actual experimental values may vary.
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for determining the purity of a chemical compound by separating it from any impurities, such as starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for non-volatile, thermally sensitive compounds like this compound.
In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector, such as a UV-Vis detector, is used to monitor the eluent, producing a chromatogram where the area of the peak corresponding to the target compound is proportional to its concentration. Purity is typically expressed as a percentage of the total peak area.
Table 4: Representative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% trifluoroacetic acid) |
| Gradient | 10% to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Expected Retention Time | Dependent on the specific gradient and system |
| Purity Determination | Area percent of the main peak > 95% |
Note: This is a representative method; actual conditions may need to be optimized.
Theoretical and Computational Chemistry Investigations of 1h Indol 4 Ylmethyl 2 Methylpropyl Amine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For (1H-Indol-4-ylmethyl)(2-methylpropyl)amine, DFT studies can provide insights into its molecular orbital energies, electron density distribution, and electrostatic potential. These calculations are crucial for understanding the molecule's intrinsic properties that govern its chemical behavior.
The electronic properties of indole (B1671886) derivatives are largely dictated by the aromatic indole ring system, which features a delocalized π-electron system. DFT calculations can precisely map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich indole nucleus, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO distribution highlights the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, the calculation of the molecular electrostatic potential (MEP) surface can identify the regions of positive and negative electrostatic potential. For this compound, the nitrogen atom of the amine group and the indole nitrogen are expected to be regions of negative potential, making them likely sites for hydrogen bonding and other electrostatic interactions. These quantum chemical descriptors are invaluable for predicting how the molecule will interact with biological targets. researchgate.netrsc.org
Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Value/Description | Significance |
| HOMO Energy | High | Indicates susceptibility to electrophilic attack and oxidation. |
| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack and reduction. |
| HOMO-LUMO Gap | Moderate | Reflects the molecule's chemical reactivity and stability. |
| Electron Density | Concentrated on the indole ring | Highlights the aromatic system as the primary site of reactivity. |
| Electrostatic Potential | Negative potential around nitrogen atoms | Predicts sites for hydrogen bonding and electrostatic interactions. |
Molecular Modeling and Docking Studies for Hypothetical Molecular Interactions
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a ligand to a specific biological target, such as a receptor or enzyme. nih.gov For this compound, docking studies can be performed with various serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is a common target for psychedelic tryptamines. mdpi.com
In a typical docking simulation, a three-dimensional model of the target receptor is used, often obtained from crystallographic data or homology modeling. The ligand, this compound, is then computationally placed into the binding site of the receptor in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
For indoleamine derivatives, key interactions often involve hydrogen bonding between the amine group and specific amino acid residues in the receptor's binding pocket. Additionally, π-π stacking interactions between the indole ring of the ligand and aromatic residues of the receptor, such as phenylalanine or tryptophan, can significantly contribute to the binding affinity. nih.govnih.gov The isobutyl group of this compound can also engage in hydrophobic interactions within the binding site, further stabilizing the ligand-receptor complex. These hypothetical interactions, predicted by docking studies, provide a structural basis for the molecule's potential biological activity. mdpi.comresearchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics
While molecular docking provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape and binding dynamics of the system over time. mdpi.com An MD simulation of this compound, both in solution and when bound to a receptor, can reveal important information about its flexibility and the stability of its interactions.
In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be calculated over time, providing a detailed movie of the molecular system's behavior.
For this compound, MD simulations can be used to identify the most stable conformations of the molecule in a biological environment. When simulated in complex with a receptor, MD can reveal the key protein-ligand interactions that are maintained over time, as well as the role of water molecules in mediating these interactions. acs.org Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the receptor than docking scores alone. nih.govtandfonline.com
In Silico Approaches for Structure-Activity Relationship (SAR) Derivations
In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in deriving relationships between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While specific experimental data for this compound may be lacking, QSAR models built on datasets of related tryptamine (B22526) and indoleamine derivatives can be used to predict its activity. nih.govnih.gov
QSAR models are mathematical equations that correlate molecular descriptors with biological activity. These descriptors can be derived from the 2D or 3D structure of the molecules and can represent various physicochemical properties, such as hydrophobicity, electronic properties, and steric effects. researchgate.net For a series of psychedelic tryptamines, descriptors such as the octanol-water partition coefficient (logP), molecular weight, and quantum chemically derived parameters have been shown to be important for their activity at serotonin receptors. researchgate.net
By inputting the calculated descriptors for this compound into a validated QSAR model for a relevant biological endpoint, a prediction of its activity can be obtained. These predictions can help to prioritize compounds for synthesis and experimental testing. Furthermore, the analysis of the QSAR model can provide insights into the structural features that are most important for the desired biological effect, thus guiding the design of new, potentially more potent or selective compounds. researchgate.net
Table 2: Key Structural Features and Their Potential Influence on Activity based on General SAR of Tryptamines
| Structural Feature | Potential Influence on Biological Activity |
| Indole Ring | Essential for binding to serotonin receptors through π-π stacking. |
| 4-position Substitution | Can modulate receptor subtype selectivity and potency. |
| Alkyl Amine Chain | The length and branching of the chain can affect binding affinity and pharmacokinetics. |
| Isobutyl Group | May enhance hydrophobic interactions within the receptor binding pocket. |
Prediction of Reactive Sites and Mechanistic Pathways using Computational Methods
Computational methods can also be employed to predict the metabolic fate of a molecule by identifying its most reactive sites and elucidating potential metabolic pathways. nih.govosti.govosti.gov For this compound, this involves predicting which parts of the molecule are most susceptible to enzymatic modification in the body.
The reactivity of different sites on the molecule can be predicted using quantum chemical calculations. For instance, the sites most prone to oxidation can be identified by calculating the Fukui function for electrophilic attack or by examining the distribution of the HOMO. The indole ring, particularly positions 2, 3, 5, and 6, and the α-carbon of the amine side chain are common sites of metabolism for tryptamines. nih.govmdpi.com
Furthermore, computational models of metabolic enzymes, such as cytochrome P450s, can be used to perform docking and molecular dynamics simulations to predict how this compound might bind to their active sites. nih.govacs.org These simulations can help to identify the specific isoforms of these enzymes that are likely to be involved in its metabolism and to predict the primary metabolites that will be formed. This information is crucial for understanding the compound's pharmacokinetic profile and potential for drug-drug interactions.
Chemical Reactivity and Mechanistic Organic Chemistry of 1h Indol 4 Ylmethyl 2 Methylpropyl Amine
Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Indole (B1671886) Ring
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. pearson.com The rate of this reaction for indole is significantly greater than that of benzene (B151609). pearson.com The regioselectivity of this substitution is a critical aspect of its reactivity, with the C3 position being the most common site of attack. pearson.comic.ac.uk
The substituent at the C4 position, an isobutylamine (B53898) group, influences the precise pattern of substitution. While specific studies on (1H-Indol-4-ylmethyl)(2-methylpropyl)amine are not extensively documented, the directing effects of alkyl groups on the indole ring are well-established. Alkyl groups are generally electron-donating and can further activate the ring towards electrophilic attack.
In the case of 4-substituted indoles, electrophilic substitution is generally directed to the C3 position. However, the presence of a substituent at C4 can also lead to substitution at other positions, such as C2, C5, or C7, depending on the reaction conditions and the nature of the electrophile. For instance, studies on 4,6-dimethoxyindoles have shown that cyclization reactions can proceed through initial attack at the C3 position, followed by rearrangement, or by direct attack at the C2 position. rsc.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Predicted Reactivity | Rationale |
| C3 | Major product | The inherent high nucleophilicity of the C3 position in indoles. pearson.comic.ac.uk |
| C2 | Minor product | Possible, especially if the C3 position is sterically hindered or under certain reaction conditions. rsc.org |
| C5 | Minor product | The C4-substituent may direct some electrophilic attack to the C5 position. |
| C7 | Minor product | Another potential site for substitution on the benzene portion of the indole ring. |
Reactions Involving the Secondary Amine Functionality
The secondary amine group in this compound is a key reactive center. It can participate in a variety of chemical transformations typical of secondary amines. These reactions are important for the synthesis of derivatives and for understanding the compound's behavior in different chemical environments.
Common reactions involving the secondary amine include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Mannich-type reactions: Condensation with an aldehyde and another compound containing an active hydrogen. researchgate.net
Oxidation: Secondary amines can be oxidized to form various products, including nitroxides and imines.
The specific outcomes of these reactions will depend on the reagents and conditions used. For instance, photocatalyzed reactions of indoles with secondary amines have been reported, leading to the formation of more complex heterocyclic structures. researchgate.net
Investigation of Compound Stability and Degradation Pathways under Varied Conditions
The stability of this compound is a crucial factor in its handling, storage, and application. Indole derivatives, in general, can be sensitive to light, air (oxygen), and acidic conditions. nih.gov
Potential degradation pathways for this compound include:
Oxidation: The indole ring is susceptible to oxidation, which can lead to the cleavage of the C2-C3 double bond. bhu.ac.in This can be initiated by atmospheric oxygen, especially in the presence of light, or by oxidizing agents. The secondary amine can also be oxidized.
Polymerization: Under strongly acidic conditions, indoles are prone to polymerization. bhu.ac.in Protonation at the C3 position can lead to the formation of dimeric and oligomeric products. nih.gov
Instability of the Side Chain: The bond between the indole ring and the methylamine (B109427) side chain could be susceptible to cleavage under certain conditions.
Table 2: Factors Affecting the Stability of this compound
| Condition | Potential Effect |
| pH | Prone to polymerization in strongly acidic solutions. bhu.ac.in |
| Light | Can promote oxidation and discoloration. nih.gov |
| Oxygen | Susceptible to autoxidation. |
| Temperature | Elevated temperatures can accelerate degradation reactions. |
To ensure the integrity of the compound, it should be stored in a cool, dark, and inert environment.
Elucidation of Reaction Mechanisms for Synthetic Transformations and In Vitro Interactions
Understanding the reaction mechanisms is fundamental to controlling the synthesis of this compound and interpreting its biological activity.
Synthetic Transformations:
The synthesis of this compound likely involves the introduction of the isobutylamine group onto the indole-4-ylmethyl scaffold. A common synthetic route would be reductive amination, where 4-formylindole (B1175567) is reacted with isobutylamine in the presence of a reducing agent.
The mechanism for reductive amination typically involves:
Nucleophilic attack of the amine on the carbonyl group of the aldehyde to form a hemiaminal.
Dehydration of the hemiaminal to form an iminium ion.
Reduction of the iminium ion by a hydride source (e.g., sodium borohydride) to yield the final secondary amine.
In Vitro Interactions:
Derivatives of indoleamine are known to interact with various biological targets. A significant area of research is their activity as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. nih.govnih.gov The inhibition of IDO1 is a potential strategy in cancer immunotherapy. nih.govnih.gov
The mechanism of interaction with enzymes like IDO1 often involves:
Hydrogen Bonding: The N-H of the indole ring and the secondary amine can act as hydrogen bond donors, while the nitrogen of the amine can be a hydrogen bond acceptor. nih.gov
Hydrophobic Interactions: The indole ring and the isobutyl group can engage in hydrophobic interactions with nonpolar regions of the enzyme's active site. nih.gov
Coordination with Heme Iron: In the case of IDO1, which contains a heme cofactor, the inhibitor can coordinate with the iron atom, disrupting the enzyme's catalytic cycle. acs.org
Computational studies, such as molecular dynamics simulations, are often employed to elucidate the precise binding modes and interactions of such inhibitors with their target enzymes. nih.gov
Chemical Biology and Molecular Recognition Studies of 1h Indol 4 Ylmethyl 2 Methylpropyl Amine
Exploration of Molecular Targets and Binding Affinities in In Vitro Systems
The initial characterization of a bioactive compound involves the identification of its molecular targets and the quantification of its binding affinity. For (1H-Indol-4-ylmethyl)(2-methylpropyl)amine, such studies are crucial to understanding its potential therapeutic applications and its utility as a tool for biological research.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. Its role in immune evasion by tumors has made it a significant target for cancer immunotherapy. The indole (B1671886) structure is a key feature of the natural substrate for IDO1, L-tryptophan. Consequently, many indole-containing small molecules have been investigated as potential inhibitors of this enzyme.
While direct inhibitory data for this compound on IDO1 is not extensively documented in publicly available research, the general class of indole derivatives has shown promise. For instance, various substituted indoles have been explored for their IDO1 inhibitory potential. The mechanism of inhibition often involves the indole nitrogen or other functionalities interacting with the heme iron in the active site of the enzyme, or binding to allosteric sites. The structural similarity of this compound to the tryptophan backbone suggests a potential for competitive inhibition, where it might compete with the natural substrate for binding to the active site. Further enzymatic assays would be required to determine the precise IC50 value and the kinetic mechanism of inhibition, if any, for this specific compound.
The indole ring is the core structure of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). As such, numerous indole derivatives exhibit affinity for various serotonin receptors, acting as agonists, antagonists, or partial agonists. Given the structural resemblance of this compound to serotonin, it is plausible that it interacts with one or more of the 5-HT receptor subtypes.
Ligand binding assays are essential to determine the binding profile of the compound across the serotonin receptor family (5-HT1 to 5-HT7) and to quantify its affinity (Ki or Kd values) for specific receptors. For example, related indole-based compounds have been shown to possess high affinity for the 5-HT1A, 5-HT2A, and 5-HT6 receptors, among others. The nature of the substituent at the 4-position of the indole ring, in this case, the isobutylaminomethyl group, would significantly influence the binding affinity and selectivity. Competitive radioligand binding assays, followed by functional assays, would be necessary to fully characterize the interaction of this compound with serotonin receptors.
Modulation of Specific Cellular Pathways and Processes in Isolated Systems
Beyond direct target engagement, understanding how a compound affects cellular signaling pathways and macromolecular structures provides deeper insight into its biological activity.
The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a wide range of cellular processes, including proliferation, differentiation, and survival. The activation of ERK1/2 occurs through its phosphorylation.
The modulation of ERK1/2 phosphorylation is a known downstream effect of the activation of various receptors, including certain serotonin receptor subtypes. For instance, agonists of the 5-HT1A receptor have been shown to stimulate ERK1/2 phosphorylation in certain cell types. capes.gov.br If this compound were to act as an agonist at such receptors, it would be expected to induce a similar phosphorylation event. This can be investigated in cell-based assays using techniques such as Western blotting or ELISA with phospho-specific antibodies to detect the levels of phosphorylated ERK1/2 upon treatment with the compound.
Tubulin is a globular protein that polymerizes to form microtubules, a critical component of the cytoskeleton involved in cell division, structure, and intracellular transport. The disruption of tubulin polymerization is a well-established mechanism for anticancer drugs. A number of indole derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. physchemres.orgrsc.org
These compounds typically feature a trimethoxyphenyl ring, which is not present in this compound. However, the indole moiety itself can contribute to the interaction with the tubulin protein. physchemres.org To assess the effect of this compound on tubulin dynamics, in vitro tubulin polymerization assays can be performed. In these assays, purified tubulin is induced to polymerize, and the change in turbidity is measured over time in the presence and absence of the test compound. A decrease in the rate or extent of polymerization would indicate an inhibitory effect.
Investigation of this compound as a Chemical Probe for Biological System Interrogation
A chemical probe is a small molecule that is used to study and manipulate a biological system by interacting with a specific target. To be considered a good chemical probe, a compound should ideally be potent, selective, and have a known mechanism of action.
Based on the potential interactions discussed above, this compound could potentially be developed into a chemical probe. For instance, if it is found to be a highly potent and selective ligand for a particular serotonin receptor subtype with minimal off-target effects, it could be used to elucidate the physiological and pathophysiological roles of that receptor in various cellular and animal models. Similarly, if it demonstrates specific inhibition of IDO1 or a unique mode of action against tubulin polymerization, it could serve as a valuable tool to investigate the intricacies of those biological processes. The development of a radiolabeled or fluorescently tagged version of the molecule would further enhance its utility as a probe for imaging and target identification studies. However, extensive characterization of its selectivity and mechanism of action is a prerequisite for its confident application as a chemical probe.
Comparative Analysis with Endogenous Indoleamine Metabolites and Signaling Molecules in Biological Systems
The biological activity of any exogenous compound is best understood in the context of its interaction with endogenous molecules and pathways. For this compound, a synthetic indoleamine derivative, a comparative analysis with naturally occurring indoleamines such as serotonin, melatonin (B1676174), and tryptamine (B22526) is crucial for elucidating its potential pharmacological profile. This comparison hinges on structural similarities and differences, which in turn dictate their interactions with biological targets, primarily receptors and enzymes.
Endogenous indoleamines are a class of neurotransmitters and hormones that play pivotal roles in a vast array of physiological processes, including mood regulation, sleep-wake cycles, and neurological function. nih.govnih.gov Their effects are mediated through binding to specific receptors, most notably the serotonin (5-HT) and melatonin (MT) receptors, and their metabolism is tightly regulated by enzymes like monoamine oxidase (MAO). wikipedia.orgwikipedia.org
This compound shares the core indole structure with these endogenous signaling molecules. However, the substitution at the 4-position of the indole ring and the nature of the amine side chain distinguish it and are key determinants of its potential biological activity.
The fundamental difference between this compound and endogenous indoleamines like serotonin (5-hydroxytryptamine) and tryptamine lies in the point of attachment of the side chain to the indole nucleus. In serotonin and tryptamine, the ethylamine (B1201723) side chain is at the 3-position, whereas in this compound, a methylamine (B109427) group is at the 4-position. This seemingly minor structural alteration can significantly impact how the molecule fits into the binding pockets of receptors and the active sites of enzymes.
Furthermore, the side chain itself presents notable differences. This compound possesses an N-isobutyl group, which is bulkier than the simple amino group of tryptamine or the N-acetyl group of melatonin. This steric bulk can influence receptor selectivity and affinity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Core Structure | Side Chain Position | Side Chain Substituent |
| This compound | C13H18N2 | 202.30 | Indole | 4 | N-isobutyl |
| Serotonin | C10H12N2O | 176.21 | 5-hydroxyindole | 3 | Ethylamine |
| Melatonin | C13H16N2O2 | 232.28 | 5-methoxyindole | 3 | N-acetylethylamine |
| Tryptamine | C10H12N2 | 160.22 | Indole | 3 | Ethylamine |
This table provides a comparative overview of the structural and physicochemical properties of this compound and key endogenous indoleamines.
The primary targets for endogenous indoleamines are the serotonin and melatonin receptors, both of which are G protein-coupled receptors (GPCRs). bmbreports.orgacs.org The affinity and efficacy of a ligand at these receptors determine its biological effect.
Serotonin Receptors (5-HTR): There are numerous subtypes of 5-HT receptors, each with a distinct distribution and signaling pathway. cas.cznih.gov Serotonin itself binds to most of these receptors with high affinity. acnp.org The hydroxyl group at the 5-position of serotonin's indole ring is a key feature for its high affinity at many 5-HT receptor subtypes. The absence of this hydroxyl group in this compound, coupled with the altered side chain position and bulkier N-substituent, suggests that its binding profile at 5-HT receptors would likely differ significantly from that of serotonin. It may exhibit lower affinity or a different selectivity profile for the various 5-HT receptor subtypes. For instance, some psychedelic tryptamines, which are structurally related, show high affinity for the 5-HT2A receptor. wikipedia.orgyoutube.com
Melatonin Receptors (MT1 and MT2): Melatonin is the primary endogenous ligand for MT1 and MT2 receptors, binding with very high affinity (in the picomolar range). nih.govoup.com The 5-methoxy group and the N-acetyl side chain of melatonin are critical for this high-affinity binding. acs.org Given that this compound lacks both of these features, it is predicted to have a significantly lower affinity for melatonin receptors compared to melatonin.
Tryptamine and Trace Amine-Associated Receptors (TAARs): Tryptamine, while being a precursor to serotonin, also functions as a neurotransmitter in its own right, acting on both serotonin receptors and trace amine-associated receptors (TAARs). wikipedia.org Tryptamines can modulate the release of other monoamine neurotransmitters. wikipedia.org The structural similarity of this compound to tryptamine suggests that it might also interact with these receptor systems, potentially influencing monoaminergic neurotransmission.
| Endogenous Indoleamine | Primary Receptor Targets | Typical Binding Affinity | Key Functional Roles |
| Serotonin | 5-HT Receptors (multiple subtypes) | Nanomolar range | Mood, anxiety, sleep, appetite, cognition nih.gov |
| Melatonin | MT1 and MT2 Receptors | Picomolar range | Circadian rhythm regulation, sleep induction wikipedia.orgnih.gov |
| Tryptamine | 5-HT Receptors, TAARs | Varies; generally lower than serotonin | Neuromodulation, precursor to serotonin wikipedia.orgnih.gov |
This table summarizes the primary receptor interactions and functional roles of key endogenous indoleamines for comparative purposes.
The metabolic fate of indoleamines is another critical aspect of their biological activity. Endogenous indoleamines are primarily metabolized by monoamine oxidase (MAO), an enzyme that catalyzes their oxidative deamination. wikipedia.org The structure of the amine side chain is a key determinant of a molecule's susceptibility to MAO-mediated metabolism. The N-isobutyl group in this compound might confer some degree of resistance to metabolism by MAO compared to the primary amine of tryptamine, potentially leading to a longer duration of action in a biological system. The metabolism of tryptophan through the kynurenine pathway is another significant route that can be influenced by various factors, including inflammation. nih.govmdpi.com
Conclusion and Future Research Directions
Summary of Current Research Avenues and Findings for (1H-Indol-4-ylmethyl)(2-methylpropyl)amine
A comprehensive review of scientific literature and chemical databases indicates that dedicated research on this compound is conspicuously absent. There are no published studies detailing its synthesis, characterization, or biological activity. The compound is primarily listed in the catalogues of chemical suppliers, suggesting its availability for research purposes but a lack of focused investigation to date.
However, the broader class of indoleamines and substituted indole (B1671886) derivatives is the subject of intense scientific scrutiny. nih.govfrontiersin.org Research into these compounds spans a wide range of therapeutic areas, driven by their diverse pharmacological profiles. nih.govajchem-b.com Key research avenues for the indole scaffold include:
Anticancer Activity: Indole derivatives are widely investigated for their potential as anticancer agents. nih.gov Some compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. nih.gov A significant area of focus is the inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a crucial role in tumor immune escape. frontiersin.orgmdpi.comnih.gov High IDO1 expression is often associated with a poor prognosis in several cancers, including breast cancer and acute myeloid leukemia. nih.govnih.gov
Anti-inflammatory and Antioxidant Effects: Many indole derivatives exhibit potent anti-inflammatory and antioxidant properties. nih.gov These effects are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways. ajchem-b.com
Antimicrobial Activity: The indole nucleus is a key component of many compounds with antibacterial, antifungal, and antiviral activities. chula.ac.thresearchgate.net Research in this area aims to develop new antimicrobial agents to combat drug-resistant pathogens. nih.gov
Neurological and Psychiatric Applications: The structural similarity of the indole ring to neurotransmitters like serotonin (B10506) has led to the investigation of indole derivatives for the treatment of depression, anxiety, and other neurological disorders. nih.gov
Given that this compound belongs to the family of N-substituted indoleamines, it is plausible that it could exhibit biological activities within these established research domains. The presence of the isobutyl group on the amine could influence its lipophilicity and steric profile, potentially leading to unique interactions with biological targets.
Identification of Knowledge Gaps and Opportunities for Further Exploration
The most significant knowledge gap concerning this compound is the complete lack of empirical data. This absence of information presents a clear and substantial opportunity for original research. Future investigations should be aimed at systematically building a comprehensive profile of this compound.
The primary opportunities for further exploration include:
Chemical Synthesis and Characterization: The development of an efficient and scalable synthetic route to produce high-purity this compound is the foundational first step. Subsequent characterization of its physicochemical properties (e.g., solubility, stability, pKa) is essential.
Biological Screening: A broad-based biological screening campaign would be crucial to identify any potential therapeutic applications. Based on the activities of related indole derivatives, initial screening could focus on its effects on cancer cell lines, inflammatory markers, and microbial growth.
Investigation into IDO1 Inhibition: Given the importance of the IDO1 pathway in immunology and oncology, a key research question is whether this compound can act as an inhibitor. frontiersin.orgacs.org This could open up avenues for its development as an immunomodulatory or anticancer agent.
The following table outlines key research questions that could guide future studies on this compound:
| Research Area | Key Research Questions | Potential Impact |
| Synthetic Chemistry | What is the most efficient method for the synthesis of this compound? Can the synthesis be scaled up for further studies? | Enables the production of the compound for all subsequent research. |
| Pharmacology | Does the compound exhibit any significant biological activity in anticancer, anti-inflammatory, or antimicrobial assays? | Identification of potential therapeutic applications. |
| Biochemistry | Does this compound inhibit the activity of indoleamine 2,3-dioxygenase (IDO1)? | Could lead to the development of a novel immunotherapy agent. |
| Structure-Activity Relationship (SAR) | How does the N-(2-methylpropyl) substituent influence the biological activity compared to other N-alkylated indole-4-ylmethylamines? | Provides insights for the design of more potent and selective analogues. |
Methodological Advancements and Their Impact on Indole-Amine Research
The study of indole-amines, including the potential future investigation of this compound, is significantly bolstered by ongoing advancements in chemical synthesis and analytical techniques. These methodologies provide the essential tools to create, purify, and analyze these compounds with high precision and efficiency.
Modern synthetic methods have expanded the toolkit available to medicinal chemists for the preparation of complex indole derivatives. mdpi.com While classical methods like the Fischer, Madelung, and Reissert indole syntheses remain valuable, newer catalytic approaches offer greater flexibility and functional group tolerance. bhu.ac.inwikipedia.org For instance, palladium-catalyzed and nickel-catalyzed cross-coupling reactions have emerged as powerful methods for the N-alkylation of indoles. organic-chemistry.orgnih.gov
Advancements in analytical chemistry are equally critical. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) allows for the rapid purification and identification of reaction products and metabolites. Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for structural elucidation. These techniques are indispensable for confirming the identity and purity of synthesized compounds like this compound and for studying their interactions with biological systems.
The table below summarizes key methodological advancements relevant to indole-amine research:
| Methodology | Description | Impact on Indole-Amine Research |
| Catalytic N-Alkylation | Use of transition metal catalysts (e.g., palladium, nickel, iridium) to form the N-alkyl bond on the indole ring with high efficiency and selectivity. organic-chemistry.orgnih.gov | Enables the synthesis of a diverse library of N-substituted indoleamines for SAR studies. |
| Flow Chemistry | Performing chemical reactions in a continuous-flow reactor, which allows for precise control over reaction parameters and can improve safety and scalability. | Can facilitate the synthesis of unstable or reactive indole intermediates. |
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. | Accelerates the discovery of new bioactive indoleamines from large chemical libraries. |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry for highly sensitive and selective quantification of molecules in complex mixtures. | Essential for pharmacokinetic studies and for measuring enzyme activity (e.g., IDO1 activity by quantifying tryptophan and kynurenine). nih.gov |
| X-ray Crystallography | Determination of the three-dimensional structure of a molecule or a protein-ligand complex. | Provides detailed insights into how an indoleamine binds to its biological target, guiding rational drug design. |
Q & A
Basic: What synthetic routes are recommended for (1H-Indol-4-ylmethyl)(2-methylpropyl)amine, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via reductive amination or alkylation reactions . For reductive amination, react 1H-indole-4-carbaldehyde with 2-methylpropylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions (pH 4–6) . Alkylation involves treating 4-(aminomethyl)indole with 1-bromo-2-methylpropane in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to deprotonate the amine . Optimization includes:
- Temperature control : 0–25°C to minimize side reactions.
- Catalyst use : Palladium catalysts for cross-coupling if introducing substituents .
- Yield improvement : Stoichiometric ratios (1:1.2 aldehyde:amine) and inert atmosphere (N₂/Ar) enhance efficiency .
Basic: Which spectroscopic and crystallographic methods effectively characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. Key signals include indole NH (~10 ppm, broad) and methylpropyl CH₃ groups (0.9–1.2 ppm) .
- X-ray crystallography : Resolves bond angles and spatial arrangement. For example, the related compound [2-(1H-Indol-4-yl)ethyl]dipropylamine showed a torsion angle of 72.3° between indole and amine moieties, critical for receptor binding .
- Mass spectrometry (HRMS) : Validates molecular weight (calc. for C₁₃H₁₈N₂: 202.1469 g/mol) .
Basic: What in vitro assays are suitable for initial assessment of biological activity?
Methodological Answer:
- Enzyme inhibition assays : Test inhibition of cyclooxygenase (COX) or monoamine oxidases (MAOs) using fluorometric or colorimetric substrates (e.g., Amplex Red for MAO-B) .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-serotonin for 5-HT receptors) to measure IC₅₀ values .
- Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity .
Advanced: How can researchers resolve contradictions in activity data across assay systems?
Methodological Answer:
Contradictions (e.g., high enzyme inhibition but low cellular efficacy) may arise from:
- Membrane permeability issues : Use parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion .
- Metabolic instability : Incubate with liver microsomes (e.g., human S9 fraction) to identify metabolic hotspots .
- Orthogonal assays : Validate findings with CRISPR-mediated target knockdown to confirm on-target effects .
Advanced: What computational approaches predict pharmacokinetic properties?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Predict binding modes to targets like serotonin receptors. For analogs, docking scores correlate with experimental IC₅₀ values (R² = 0.78) .
- ADMET prediction (SwissADME) : Estimate logP (2.1–2.5) and BBB permeability. Substituents like fluorine improve metabolic stability .
- MD simulations (GROMACS) : Assess conformational stability in aqueous/lipid bilayers over 100 ns trajectories .
Advanced: How to design SAR studies to enhance selectivity?
Methodological Answer:
Use structural analogs to explore key modifications:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Indole N-methylation | Reduces MAO-B inhibition by 40% | |
| Isobutyl → Cyclohexyl | Increases 5-HT₂A binding (Ki = 12 nM) | |
| Fluorine at C-5 of indole | Enhances metabolic half-life (t₁/₂ = 3.2 h) |
Synthesize derivatives via parallel synthesis and screen against panels of related targets (e.g., GPCRs, kinases) .
Advanced: What strategies mitigate toxicity based on structural analogs?
Methodological Answer:
- Reduce electrophilicity : Replace metabolically labile groups (e.g., primary amines) with tertiary amines or amides to avoid reactive metabolites .
- Lower logP : Introduce polar groups (e.g., -OH, -COO⁻) to decrease hepatotoxicity (e.g., analog with logP 1.8 showed 60% lower ALT elevation) .
- In silico toxicity screening (ProTox-II) : Predict LD₅₀ and hepatotoxicity to prioritize safer candidates .
Advanced: How to investigate enzyme/receptor interactions using biophysical methods?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets (e.g., KD = 120 nM for MAO-B) .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes (ΔH = -8.2 kcal/mol) to confirm binding stoichiometry .
- Cryo-EM : Resolve compound-bound receptor structures at 3.2 Å resolution for mechanistic insights .
Advanced: What are the challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Byproduct formation : Optimize reaction time (≤12 h) and use scavenger resins (e.g., QuadraSil MP) to remove excess alkyl halides .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA modifier) .
- Quality control : In-process LC-MS monitoring ensures intermediates meet purity thresholds (>95%) .
Advanced: How does stability under various conditions affect experimental outcomes?
Methodological Answer:
- Thermal stability : Store at -20°C under argon; decomposition occurs >40°C (TGA 5% weight loss at 45°C) .
- Light sensitivity : Amber vials prevent indole ring photodegradation (UV-Vis shows λmax shift after 48 h light exposure) .
- Solution stability : In PBS (pH 7.4), t₁/₂ = 8 h; add antioxidants (0.1% BHT) to extend to 24 h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
